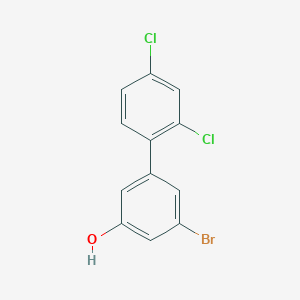
3-Bromo-5-(2,4-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2,4-dichlorophenyl)phenol, 95% (3-B5-2,4-DCPP) is a synthetic compound used in a variety of scientific research applications. It is a brominated phenolic compound with a halogenated phenyl group. 3-B5-2,4-DCPP has been used in a variety of research applications, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
3-B5-2,4-DCPP has been used in a variety of scientific research applications. It has been used in organic synthesis reactions, such as the synthesis of a variety of heterocycles and other compounds. It has also been used in biochemistry and pharmacology research, as an inhibitor of enzymes and other proteins. Additionally, 3-B5-2,4-DCPP has been used in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungals.
Mecanismo De Acción
The mechanism of action of 3-B5-2,4-DCPP is not yet fully understood. However, it is believed to act as an inhibitor of enzymes and other proteins. It is thought to interact with the active site of the enzyme or protein, and to prevent it from binding to its substrate. This results in the inhibition of the enzyme or protein’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-B5-2,4-DCPP are not yet fully understood. However, it is believed to have a variety of effects on the body. It is thought to act as an inhibitor of enzymes and other proteins, and to have anti-inflammatory and anti-cancer effects. Additionally, it has been suggested that 3-B5-2,4-DCPP may have anti-bacterial and anti-fungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-B5-2,4-DCPP has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and is commercially available. However, it is important to note that 3-B5-2,4-DCPP is highly toxic and can be irritating to the skin and eyes. Therefore, it should be handled with care and appropriate safety precautions should be taken when working with it.
Direcciones Futuras
There are a number of potential future directions for the use of 3-B5-2,4-DCPP. One potential direction is the development of new synthetic methods for the synthesis of 3-B5-2,4-DCPP and related compounds. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 3-B5-2,4-DCPP, as well as its potential therapeutic applications. Finally, further research could be conducted to investigate the mechanism of action of 3-B5-2,4-DCPP and to develop new inhibitors based on its structure.
Métodos De Síntesis
3-B5-2,4-DCPP can be synthesized through a variety of methods. One of the most common methods is the Friedel-Crafts alkylation reaction. In this method, 3-B5-2,4-DCPP is formed by reacting bromobenzene with 2,4-dichlorophenylacetyl chloride in the presence of an aluminum chloride catalyst. Other methods of synthesis include the Williamson ether synthesis and the Wittig reaction.
Propiedades
IUPAC Name |
3-bromo-5-(2,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O/c13-8-3-7(4-10(16)5-8)11-2-1-9(14)6-12(11)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDPNDQMVZLXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686450 |
Source


|
| Record name | 5-Bromo-2',4'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-45-1 |
Source


|
| Record name | 5-Bromo-2',4'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

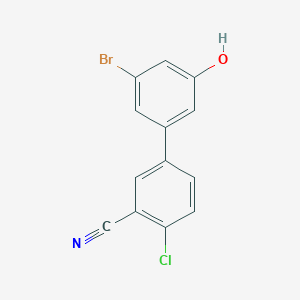



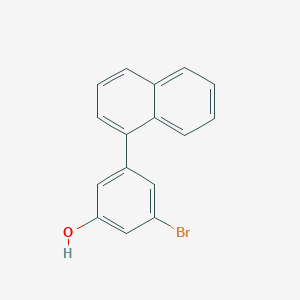

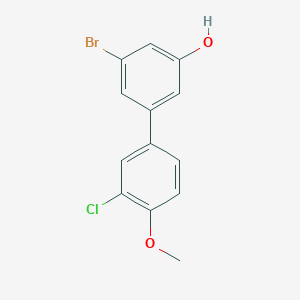
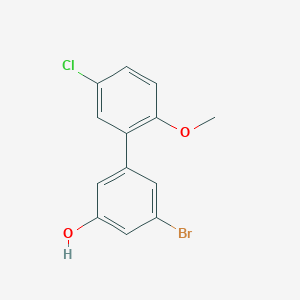

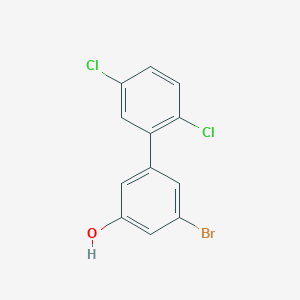

![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

